molecular formula C15H26N2O B5551323 5',7'-dimethyl-1',3'-diazaspiro[cyclohexane-1,2'-tricyclo[3.3.1.1~3,7~]decan]-6'-ol

5',7'-dimethyl-1',3'-diazaspiro[cyclohexane-1,2'-tricyclo[3.3.1.1~3,7~]decan]-6'-ol

Cat. No. B5551323
M. Wt: 250.38 g/mol
InChI Key: GIQUCSUGBSUOPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Spirocyclic compounds, similar to the one , are typically synthesized through reactions that form the spiro linkage, which involves connecting two rings at a single atom. In the case of related compounds, methodologies like the reaction of tetracyanoethylene with cyclohexanediones or the interaction with alcohols and ketoximes can be utilized to form complex spiro structures with functional groups akin to those in the compound of interest (Kayukova et al., 1998).

Scientific Research Applications

Synthesis and Characterization

Compounds like "5',7'-dimethyl-1',3'-diazaspiro[cyclohexane-1,2'-tricyclo[3.3.1.13,7]decan]-6'-ol" have been synthesized through interactions with ketones of heterocyclic and polyhedral series, leading to the formation of new heterocyclic systems. For instance, the interaction of 1,5-dimethyl-9oxo-3,7-diazabicyclo[3.3.1]nonane with cyclopentanone and cyclohexanone produced spirocyclic derivatives with antitumor properties. The synthesis process involves various reaction pathways that result in the formation of spiroheterocyclic and spiropolyhedral derivatives of 1,3-diazaadamantane, showcasing the compound's versatility in forming diverse molecular structures (Arutyunyan et al., 1996).

Antitumor Properties

Research into the antitumor properties of spirocyclic derivatives of 1,3-diazaadamantane, which shares a similar structural motif with "5',7'-dimethyl-1',3'-diazaspiro[cyclohexane-1,2'-tricyclo[3.3.1.13,7]decan]-6'-ol", has shown promising results. These compounds were found to possess antitumor activities, suggesting potential applications in the development of new anticancer drugs. The relationship between the chemical structure and biological activity of these compounds has been a focal point of study, indicating the importance of structural features in determining their efficacy as antitumor agents (Arutyunyan et al., 1996).

properties

IUPAC Name

5,7-dimethylspiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,1'-cyclohexane]-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O/c1-13-8-16-10-14(2,12(13)18)11-17(9-13)15(16)6-4-3-5-7-15/h12,18H,3-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIQUCSUGBSUOPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CN3CC(C1O)(CN(C2)C34CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5's,7's)-5',7'-Dimethyl-1',3'-diazaspiro[cyclohexane-1,2'-tricyclo[3.3.1.1~3,7~]decan]-6'-ol

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